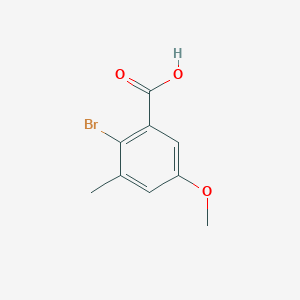

2-溴-5-甲氧基-3-甲基苯甲酸

描述

"2-Bromo-5-methoxy-3-methylbenzoic acid" is a compound that falls within the class of brominated methoxybenzoic acids. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and materials science.

Synthesis AnalysisThe synthesis of related compounds such as methyl 4-bromo-2-methoxybenzoate demonstrates the feasibility of bromination and methoxylation in the construction of complex molecular frameworks. The process involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008). Similar synthetic strategies could be applied to the synthesis of "2-Bromo-5-methoxy-3-methylbenzoic acid."

Molecular Structure Analysis

Studies on the crystal structures of related bromo-methoxybenzoic acid derivatives provide insights into the molecular geometry, including bond lengths and angles, and the impact of substituents on the overall molecular conformation. For instance, N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, a structurally related compound, exhibits specific crystal packing and hydrogen bonding patterns that could be relevant to understanding the structural aspects of "2-Bromo-5-methoxy-3-methylbenzoic acid" (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

The reactivity of bromo-methoxybenzoic acids involves nucleophilic substitution reactions, which are fundamental for further chemical modifications. The presence of a bromo group adjacent to the carboxylic function allows for versatile chemical transformations, crucial for synthesizing a wide range of derivatives for various applications.

Physical Properties Analysis

While specific data on "2-Bromo-5-methoxy-3-methylbenzoic acid" may not be available, the physical properties of brominated methoxybenzoic acids generally include solid-state characteristics, melting points, and solubility in common solvents. These properties are significantly influenced by the nature and position of substituents on the benzene ring.

Chemical Properties Analysis

The chemical behavior of "2-Bromo-5-methoxy-3-methylbenzoic acid" can be inferred from related compounds, highlighting aspects such as acidity, stability under different conditions, and the ability to form complexes with metals or organic bases. The bromo and methoxy groups also impart specific reactivity patterns, such as participation in cross-coupling reactions, which are valuable in synthetic chemistry (Xiao-Hui Wu et al., 2018).

科学研究应用

Natural Product Isolation and Antioxidant Activity: 从天然来源如红藻Rhodomela confervoides中分离出了与2-溴-5-甲氧基-3-甲基苯甲酸结构相似的化合物。这些化合物,包括溴酚衍生物,表现出潜在的抗氧化活性,表明它们在预防食品氧化恶化以及可能在其他抗氧化应用中的有用性 (Li et al., 2011)。

Pharmaceutical Synthesis: 2-溴-5-甲氧基-3-甲基苯甲酸衍生物被用于合成药物化合物。例如,相关的溴酚衍生物已被合成并评估其在癌症治疗中通过光动力疗法的潜在用途,展示出作为II型光敏剂的显著特性 (Pişkin et al., 2020)。

Chemical Synthesis and Organic Reactions: 该化合物及其衍生物被用作各种有机合成中间体。例如,研究已探索使用2-溴-5-甲氧基-3-甲基苯甲酸衍生物合成类似Metrafenone的化合物,展示了其在复杂有机反应途径中的作用 (Ji Ya-fei, 2009)。

Structure-Property Relationships: 对卤苯甲酸的结构-性质关系的研究,包括2-溴-5-甲氧基-3-甲基苯甲酸衍生物,提供了有关它们升华、熔化、蒸发和溶解热力学的见解。这对评估这类化合物的溶解度和热化学性质至关重要,可应用于开发难溶性药物 (Zherikova et al., 2016)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors .

Mode of Action

Benzylic halides, a group to which this compound belongs, typically react via an sn1 or sn2 pathway, depending on their substitution .

Result of Action

It is known that similar compounds have been used in the synthesis of various biologically active compounds .

属性

IUPAC Name |

2-bromo-5-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHDWSKLTWRFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570273 | |

| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174417-54-0 | |

| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

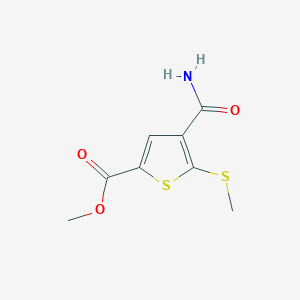

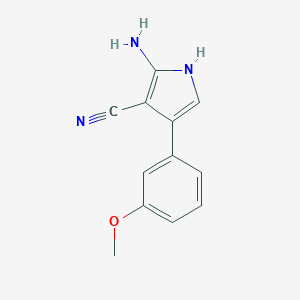

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)